Cas no 922904-67-4 (2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide)

2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide is a synthetic organic compound featuring a phenylacetamide core substituted with a 3-methylphenyl group and a 2-oxopiperidin-1-ylphenyl moiety. This structure confers potential pharmacological relevance, particularly in targeting neurological or inflammatory pathways due to the presence of the oxopiperidine ring, a motif often associated with bioactivity. The compound's design allows for selective interactions with biological targets, offering opportunities for research in drug discovery and development. Its well-defined molecular architecture ensures reproducibility in synthesis, making it suitable for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and stability under standard laboratory conditions.
2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide structure
922904-67-4 structure
Product name:2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide
CAS No:922904-67-4
MF:C20H22N2O2
MW:322.400885105133
CID:5363273

2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
    • 2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide
    • Inchi: 1S/C20H22N2O2/c1-15-5-4-6-16(13-15)14-19(23)21-17-8-10-18(11-9-17)22-12-3-2-7-20(22)24/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,21,23)
    • InChI Key: SEZZOCJLKDROSB-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(N2CCCCC2=O)C=C1)(=O)CC1=CC=CC(C)=C1

2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2784-0062-2mg
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
922904-67-4 90%+
2mg
$59.0 2023-07-06
Life Chemicals
F2784-0062-2μmol
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
922904-67-4 90%+
2μl
$57.0 2023-07-06
Life Chemicals
F2784-0062-5mg
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
922904-67-4 90%+
5mg
$69.0 2023-07-06
Life Chemicals
F2784-0062-10mg
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
922904-67-4 90%+
10mg
$79.0 2023-07-06
Life Chemicals
F2784-0062-4mg
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
922904-67-4 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F2784-0062-5μmol
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
922904-67-4 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F2784-0062-10μmol
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
922904-67-4 90%+
10μl
$69.0 2023-07-06
Life Chemicals
F2784-0062-1mg
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
922904-67-4 90%+
1mg
$54.0 2023-07-06
Life Chemicals
F2784-0062-3mg
2-(3-methylphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
922904-67-4 90%+
3mg
$63.0 2023-07-06

2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide Related Literature

Additional information on 2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide

Professional Introduction to Compound with CAS No. 922904-67-4 and Product Name: 2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide

The compound with the CAS number 922904-67-4 and the product name 2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential therapeutic applications. The molecular structure of this amide derivative incorporates key pharmacophoric elements that are critical for modulating biological pathways, making it a promising candidate for further research and development.

In recent years, there has been a growing interest in the development of novel compounds that can interact with biological targets in a highly specific manner. The 2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide molecule, with its dual aromatic and heterocyclic components, exhibits properties that make it an attractive scaffold for drug design. The presence of the 3-methylphenyl group and the 2-oxopiperidin-1-yl moiety contributes to its ability to engage with various enzymes and receptors, thereby influencing cellular processes.

One of the most compelling aspects of this compound is its potential in addressing neurological disorders. The piperidine ring, a common feature in many bioactive molecules, is known for its ability to cross the blood-brain barrier, which is crucial for treating central nervous system (CNS) conditions. The 2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide structure suggests that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression, anxiety, and cognitive impairments. Current research is exploring its efficacy in animal models, which could pave the way for human clinical trials.

The synthesis of this compound involves a series of carefully orchestrated chemical reactions that highlight the expertise required in medicinal chemistry. The formation of the amide bond between the phenylacetamide moiety and the piperidine derivative is a critical step that determines the compound's overall bioactivity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve high yields and purity levels. These methodologies ensure that the final product meets the stringent standards required for preclinical and clinical studies.

From a pharmacological perspective, the 2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide molecule exhibits promising properties that could make it a valuable therapeutic agent. Preliminary computational studies have indicated that it may possess favorable pharmacokinetic profiles, including good solubility and metabolic stability. These characteristics are essential for ensuring that the compound remains effective in vivo after administration. Additionally, its predicted binding affinity to various targets suggests multiple potential mechanisms of action, which could enhance its therapeutic efficacy.

The development of this compound aligns with broader trends in pharmaceutical innovation, where there is an increasing emphasis on designing molecules that can modulate complex biological pathways. The integration of structural elements derived from natural products and synthetic scaffolds has led to several breakthroughs in drug discovery. The 2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide structure exemplifies this approach by combining known pharmacophores into a single entity that can interact with multiple targets.

In conclusion, the compound with CAS number 922904-67-4 and product name 2-(3-methylphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a compelling subject for further research. As scientists continue to explore its properties and mechanisms of action, this compound holds promise for contributing to the development of novel treatments for various diseases.

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